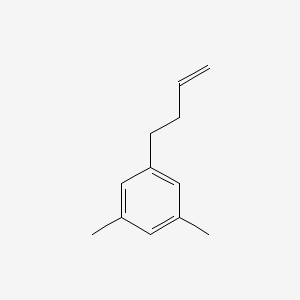

4-(3,5-Dimethylphenyl)-1-butene

Descripción general

Descripción

4-(3,5-Dimethylphenyl)-1-butene, commonly referred to as 4-DMB, is a cyclic hydrocarbon that has been studied for its potential as an intermediate in the synthesis of a variety of compounds as well as its potential applications in the field of scientific research. 4-DMB is a structural isomer of 1-butene, which is a colorless, flammable gas that is used in the production of plastics, rubber, and other industrial products. 4-DMB is also a structural isomer of 1,3-dimethylcyclohexene, which is a colorless liquid with a sweet, pungent odor. 4-DMB has been studied for its potential applications in the fields of organic synthesis and scientific research, and

Aplicaciones Científicas De Investigación

Synthesis and Cyclizations of N-(2,3-, 3,4- and 3,5-Dimethylphenyl)-β-alanines

Scientific Field

This research falls under the field of Organic Chemistry .

Summary of the Application

The study involves the synthesis and cyclizations of N-(2,3-, 3,4- and 3,5-Dimethylphenyl)-β-alanines. These compounds have been shown to be versatile starting materials for the synthesis of a variety of heterocyclic systems .

Methods of Application

The reaction of N-(2,3- and 3,5-dimethylphenyl)-α-methyl-β-alanines with ethyl acetoacetate resulted in the formation of 1-(2,3- or 3,5-dimethylphenyl)-2,5-dimethyl-1,4,5,6-tetrahydro-4(1 H)pyridones .

Results or Outcomes

The combined spectral data obtained by 1 H-, 13 C-, 1 H/ 13 C (HETCOR) NMR and IR provided useful information about the structure of the products synthesized in this work .

Cyanate Ester Monomers and Oligomers

Scientific Field

This research is in the field of Polymer Science .

Summary of the Application

The study presents a modern approach to the study of monomers and oligomers as precursors of cyanate ester resins, promising binders for the preparation of composites .

Methods of Application

The study involves the synthesis of novel cyanate ester compounds and the related polymers, with the aim to present their properties in a common convenient format .

Results or Outcomes

The analysis of the reference data has shown that the major directions in the synthesis of novel cyanates are determined by the desire to improve the properties of the polymers on their basis .

Selection of Boron Reagents for Suzuki–Miyaura Coupling

Scientific Field

This research is in the field of Organic Chemistry .

Summary of the Application

The study discusses the selection of boron reagents for Suzuki–Miyaura (SM) coupling, which is a widely-applied transition metal catalyzed carbon–carbon bond forming reaction .

Methods of Application

The success of SM coupling originates from a combination of exceptionally mild and functional group tolerant reaction conditions, with a relatively stable, readily prepared and generally environmentally benign organoboron reagent .

Results or Outcomes

The broad application of SM coupling arises from the exceptionally mild and functional group tolerant reaction conditions, the relatively stable, readily prepared and generally environmentally benign nature of the organoboron reagents, and their rapid transmetalation with palladium (II) complexes .

3,5-Dimethylphenol

Scientific Field

This compound is used in the field of Chemical Synthesis .

Summary of the Application

3,5-Dimethylphenol is a chemical compound used as a reagent in various chemical reactions .

Methods of Application

The specific methods of application can vary widely depending on the particular reaction being performed .

Results or Outcomes

The outcomes of these reactions can also vary widely, but in general, 3,5-Dimethylphenol is a useful reagent in the synthesis of various other chemical compounds .

Propiedades

IUPAC Name |

1-but-3-enyl-3,5-dimethylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16/c1-4-5-6-12-8-10(2)7-11(3)9-12/h4,7-9H,1,5-6H2,2-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RSBAVCBYLNBLFA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1)CCC=C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00505909 | |

| Record name | 1-(But-3-en-1-yl)-3,5-dimethylbenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00505909 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

160.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(3,5-Dimethylphenyl)-1-butene | |

CAS RN |

77446-28-7 | |

| Record name | 1-(But-3-en-1-yl)-3,5-dimethylbenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00505909 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Ethyl 1a,2,3,7b-tetrahydronaphtho-[1,2-b]oxirene-1a-carboxylate](/img/structure/B1315169.png)